5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluoroanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,4-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then coupled with 2-hydroxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The difluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring and difluoroanilino group can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme function or block receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds like thiazole itself or substituted thiazoles with similar biological activities.
Uniqueness
5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C16H11F2N3O2S |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H11F2N3O2S/c17-9-2-3-12(11(18)6-9)21-16-20-7-14(24-16)8-1-4-13(22)10(5-8)15(19)23/h1-7,22H,(H2,19,23)(H,20,21) |
InChI Key |
WWILGKWFEHUQPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)NC3=C(C=C(C=C3)F)F)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.